[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate [(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 94135-75-8
VCID: VC13644059
InChI: InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3+,12-11-
SMILES: CCC=CCCOC(=O)C=CC1=CC=CC=C1
Molecular Formula: C15H18O2
Molecular Weight: 230.30 g/mol

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate

CAS No.: 94135-75-8

Cat. No.: VC13644059

Molecular Formula: C15H18O2

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate - 94135-75-8

Specification

CAS No. 94135-75-8
Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
IUPAC Name [(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3+,12-11-
Standard InChI Key FKWGVMQNGUQXDN-PKLSXISYSA-N
Isomeric SMILES CC/C=C/CCOC(=O)/C=C\C1=CC=CC=C1
SMILES CCC=CCCOC(=O)C=CC1=CC=CC=C1
Canonical SMILES CCC=CCCOC(=O)C=CC1=CC=CC=C1

Introduction

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate is an organic compound belonging to the class of alkenes and esters. It is synthesized from hex-3-enyl alcohol and (Z)-3-phenylprop-2-enoic acid, featuring both E and Z stereoisomers in its structure. This compound is notable for its potential applications in the fields of flavoring and fragrance due to its pleasant aroma profile, often associated with fruitiness and floral notes.

Synthesis Methods

The synthesis of [(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate typically involves the reaction of appropriate alcohols and acids. The choice of solvent, temperature, and reaction time significantly influences the yield and purity of the compound. Reactions are often carried out under reflux conditions to ensure complete conversion.

Applications and Mechanism of Action

  • Flavoring and Fragrance: This compound is used in the fields of flavoring and fragrance due to its aromatic properties. It may act as a flavoring agent or fragrance component by binding to olfactory receptors, triggering sensory responses associated with sweetness or floral characteristics.

  • Biological Activity: Similar esters can evoke specific flavor profiles in food products, enhancing consumer appeal through their sensory attributes.

Chemical Reactions

[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoate can participate in various chemical reactions typical for esters. The kinetics of these reactions are influenced by temperature, solvent polarity, and the presence of catalysts.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightApplications
[(E)-hex-3-enyl] (Z)-3-phenylprop-2-enoateNot explicitly providedApproximately 218.25 g/molFlavoring and fragrance
Ethyl 3-hydroxy-3-phenylprop-2-enoateC11H12O3192.211 g/molVarious chemical applications
(E)-Hex-3-enyl (E)-2-methylbut-2-enoateC11H18O2Not specifiedNot detailed in available sources

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